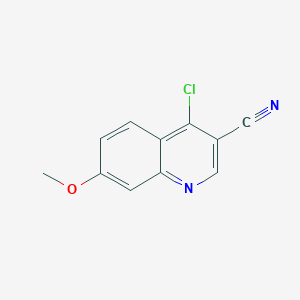

4-Chloro-7-methoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBCMCMNNWELKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502543 | |

| Record name | 4-Chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-74-3 | |

| Record name | 4-Chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-7-methoxyquinoline-3-carbonitrile, a key chemical intermediate. We will delve into its fundamental properties, established synthesis protocols, and significant applications, particularly within the realm of pharmaceutical development. This document is intended to serve as a technical resource, grounded in scientific literature and practical insights.

Core Compound Identification and Properties

Chemical Identity

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number. However, it is crucial to note that several closely related structures exist, and careful verification is essential. The primary compound of interest and its key analogs are detailed below.

-

This compound: The specific CAS number for this compound is 73387-74-3 [1].

-

Related Structures: It is important to distinguish the target compound from similar quinoline derivatives that appear in synthesis pathways or as impurities. These include:

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile: CAS No. 263149-10-6[2][3].

-

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: CAS No. 214470-68-5, a key intermediate in the synthesis of the cancer drug Bosutinib[4][5][6].

-

4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile: CAS No. 214470-55-0[7].

-

4-Chloro-7-methoxyquinoline: CAS No. 68500-37-8, a related quinoline without the carbonitrile group[8][9].

-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [1] |

| Molecular Weight | 218.64 g/mol | [1] |

| Appearance | White powder | [6] |

| Purity | ≥98.0% | [6] |

| Loss on Drying | ≤2.0% | [6] |

| Boiling Point | 478.1°C | [6] |

| Density | 1.37 g/cm³ | [6] |

| Flash Point | 243°C | [6] |

| Refractive Index | 1.607 | [6] |

Note: Some properties listed are for the closely related and commercially significant derivative, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, as detailed data for the parent compound is less prevalent in public sources.

Synthesis and Manufacturing

The synthesis of substituted quinolines is a well-established area of organic chemistry, with multiple routes available. The choice of a specific pathway often depends on the availability of starting materials, desired purity, and scalability.

General Synthetic Strategies

The construction of the quinoline core typically involves the cyclization of aniline derivatives. A common approach for related compounds involves the following key transformations:

-

Condensation: Reaction of an appropriately substituted aniline with a β-ketoester or a similar three-carbon component to form an enamine intermediate.

-

Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to form a quinolone ring system.

-

Chlorination: Conversion of the resulting hydroxyl group at the 4-position to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Functional Group Interconversion: Introduction or modification of substituents on the quinoline ring, such as the methoxy and carbonitrile groups.

Exemplary Synthesis Workflow

A plausible synthetic route, adapted from literature procedures for analogous quinolines, is outlined below.[8][10][11] This workflow illustrates the logical progression from simple precursors to the final product.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.cn [capotchem.cn]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 11. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-3-carbonitrile: Molecular Structure, Characterization, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-7-methoxyquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. This document delves into its molecular structure, outlines detailed protocols for its characterization, and presents a scientifically grounded, plausible synthesis pathway. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by CAS Number 73387-74-3 , is a substituted quinoline derivative with the molecular formula C11H7ClN2O [1]. The strategic placement of its functional groups—a chloro group at position 4, a methoxy group at position 7, and a nitrile group at position 3—makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of targeted therapeutics.

The quinoline core is a well-established pharmacophore, and the specific substitutions on this molecule are of significant interest. The chlorine at the 4-position serves as a reactive site, amenable to nucleophilic substitution, which is a common strategy for introducing further molecular diversity. The electron-withdrawing nitrile group influences the reactivity of the quinoline ring system, while the methoxy group can modulate the molecule's solubility and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73387-74-3 | [1][2] |

| Molecular Formula | C11H7ClN2O | [1][2] |

| Molecular Weight | 218.64 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store in a tightly sealed container in a cool, dry place | [2] |

Elucidating the Molecular Structure: A Multi-Technique Characterization Workflow

Confirmation of the chemical identity and purity of this compound is paramount. A multi-pronged analytical approach is essential for unambiguous structural elucidation. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns (splitting) to deduce neighboring protons.

Expected ¹H NMR Spectral Features:

-

A singlet corresponding to the three protons of the methoxy group (-OCH₃).

-

A series of aromatic protons in the quinoline ring system. The exact chemical shifts and coupling constants will depend on the electronic environment created by the substituents.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample may be beneficial.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Analysis: Identify the number of unique carbon signals, which should correspond to the 11 carbon atoms in the structure. The chemical shifts will be indicative of the carbon type (aromatic, nitrile, methoxy).

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon.

-

Multiple signals in the aromatic region for the quinoline carbons.

-

A characteristic signal for the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 218.64 g/mol ).

-

Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Characteristic fragmentation patterns resulting from the loss of functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present.

Expected IR Spectral Features:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch.

-

Absorption bands in the aromatic region corresponding to C=C and C=N stretching vibrations of the quinoline ring.

-

Bands corresponding to C-O stretching of the methoxy group.

-

A band for the C-Cl stretch.

A Plausible Synthetic Pathway

Step-by-Step Synthetic Protocol:

-

Gould-Jacobs Reaction: React 3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate. This reaction forms an intermediate via nucleophilic substitution.

-

Thermal Cyclization: Heat the intermediate from the previous step in a high-boiling point solvent (e.g., Dowtherm A). This promotes an intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

-

Chlorination: Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chloro group, yielding the final product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.

Causality Behind Experimental Choices:

-

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline ring system from anilines and β-ketoesters or their equivalents.

-

Thermal cyclization is often required to overcome the activation energy for the intramolecular ring-closing reaction.

-

Phosphorus oxychloride is a common and effective reagent for the conversion of 4-hydroxyquinolines to 4-chloroquinolines, a crucial step for enabling subsequent nucleophilic substitution reactions at this position.

Applications in Drug Discovery and Medicinal Chemistry

Substituted quinolines are a prominent class of compounds in medicinal chemistry, with applications as anticancer, antimalarial, antibacterial, and antiviral agents. This compound serves as a valuable intermediate in the synthesis of these biologically active molecules. Its utility stems from the ability to perform selective chemical modifications at its various functional groups.

The primary application of this compound is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs)[2]. The 4-chloro position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages, which are common motifs in kinase inhibitors and other targeted therapies. For instance, related structures like 4-chloro-7-methoxyquinoline-6-carboxamide are known intermediates in the synthesis of the multi-kinase inhibitor Lenvatinib[3]. This highlights the potential of this compound to be a key component in the development of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Unveiling of 4-Chloro-7-methoxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, offering a robust framework for the identification, characterization, and quality control of this important synthetic building block. The methodologies for spectral prediction are detailed to ensure transparency and provide a basis for the interpretation of future experimental findings.

Molecular Structure and Key Features

This compound possesses a rigid quinoline scaffold substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and spectroscopic behavior.

Figure 1: Chemical structure of this compound.

The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating methoxy group, creates a distinct electronic environment within the molecule, which is reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectroscopic data in the public domain, the following sections detail the predicted NMR, IR, and MS spectra for this compound. These predictions were generated using validated computational methods to provide a reliable basis for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the chemical environment of each nucleus.

Methodology for NMR Prediction:

The ¹H and ¹³C NMR spectra were predicted using advanced machine learning-based algorithms and computational models.[1][2][3] These tools utilize large databases of experimentally determined NMR data to predict chemical shifts and coupling constants for a given chemical structure. The prediction was performed using the NMRDB online platform, which employs a combination of neural networks and increment-based approaches.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.90 | s | 1H | H2 |

| 8.20 | d | 1H | H5 |

| 7.50 | d | 1H | H8 |

| 7.30 | dd | 1H | H6 |

| 4.00 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 163.0 | C7 |

| 152.0 | C8a |

| 149.0 | C2 |

| 145.0 | C4 |

| 128.0 | C5 |

| 122.0 | C6 |

| 118.0 | C4a |

| 115.0 | C≡N |

| 105.0 | C8 |

| 100.0 | C3 |

| 56.0 | -OCH₃ |

Interpretation of NMR Spectra:

-

¹H NMR: The aromatic region is expected to show four distinct signals corresponding to the four protons on the quinoline ring. The downfield shift of the H2 proton is attributed to the anisotropic effect of the adjacent nitrogen atom and the deshielding effect of the chloro and cyano groups. The methoxy group should appear as a sharp singlet around 4.00 ppm.

-

¹³C NMR: The spectrum will display eleven signals, corresponding to the eleven carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic region around 115 ppm. The quaternary carbons C4, C4a, C7, and C8a will show distinct chemical shifts based on their electronic environment.

Figure 2: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for IR Prediction:

The IR spectrum was predicted using computational chemistry software that employs density functional theory (DFT) calculations.[4][5] This method calculates the vibrational frequencies of the molecule based on its optimized geometry, providing a theoretical IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | -CH₃ stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~1030 | Strong | Aryl-O-CH₃ symmetric stretch |

| ~850 | Strong | C-Cl stretch |

Interpretation of IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 2230 cm⁻¹ corresponding to the stretching vibration of the carbonitrile group. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The presence of the methoxy group will be confirmed by the strong C-O stretching bands.

Figure 3: Workflow for the prediction of an IR spectrum using DFT calculations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Methodology for MS Prediction:

The mass spectrum and fragmentation pattern were predicted using online fragmentation prediction tools.[6][7] These tools utilize rule-based algorithms and machine learning models to simulate the fragmentation of a molecule under electron ionization (EI) or electrospray ionization (ESI) conditions.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected to appear at m/z 218 for the ³⁵Cl isotope and m/z 220 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z 183.

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 203.

-

Loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 218/220 | [M]⁺ |

| 203/205 | [M - CH₃]⁺ |

| 183 | [M - Cl]⁺ |

| 155 | [M - Cl - HCN]⁺ |

graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺\nm/z 218/220"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z 203/205"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 183"]; M_minus_Cl_HCN [label="[M - Cl - HCN]⁺\nm/z 155"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"]; }

Figure 4: Predicted major fragmentation pathways for this compound.

Experimental Protocols (for future validation)

While this guide is based on predicted data, the following section outlines standard experimental protocols for acquiring NMR, IR, and MS spectra, which can be used for future experimental validation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for fragmentation analysis or Electrospray Ionization for accurate mass determination).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a valuable resource for the identification and characterization of this important chemical intermediate. The provided methodologies for spectral prediction and the outlined experimental protocols for future validation will aid researchers in their synthetic and medicinal chemistry endeavors. As experimental data becomes available, this guide can serve as a foundational reference for comparison and further structural elucidation.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Introduction

4-Chloro-7-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring fused to a methoxy-substituted benzene ring and appended with a nitrile group, suggests a compound with low aqueous solubility and potential susceptibility to specific degradation pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this molecule. As of the writing of this document, specific experimental data for this compound (CAS 73387-74-3) is not widely available in the public domain.[1] Therefore, this guide emphasizes the foundational principles and robust experimental designs necessary to generate reliable and reproducible data for this and similar novel chemical entities.

The quinoline scaffold is a privileged structure in pharmacology, but its derivatives can present challenges in formulation and development due to their physicochemical properties.[2] Understanding the solubility and stability of this compound is a critical first step in its journey from a promising lead compound to a viable clinical candidate. This document will detail the theoretical considerations, experimental protocols, and data interpretation strategies required for a thorough investigation.

Physicochemical Properties and Predicted Behavior

A preliminary analysis of the structure of this compound allows for several predictions regarding its solubility and stability.

| Property | Structural Feature | Predicted Impact |

| Aqueous Solubility | Largely aromatic, heterocyclic structure with a chloro and a methoxy substituent. | Low intrinsic aqueous solubility is expected. The methoxy group may slightly improve solubility compared to an unsubstituted analog, but the overall character is hydrophobic. |

| pH-Dependent Solubility | The quinoline nitrogen is weakly basic. | Solubility is expected to increase in acidic conditions due to the protonation of the quinoline nitrogen, forming a more soluble salt. |

| Stability | The 4-chloro substituent on the quinoline ring. | The chloro group may be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of certain nucleophiles. |

| Stability | The nitrile group. | The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures. |

| Photostability | The aromatic quinoline ring system. | Aromatic systems can be susceptible to photodegradation. The specific impact of the substituents would need to be determined experimentally. |

Solubility Assessment: A Step-by-Step Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations for in vitro and in vivo studies. The following workflow outlines a robust process for determining the solubility of this compound.

Caption: Workflow for Comprehensive Solubility Assessment.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

-

Analyze the diluted sample and compare the peak area to a standard curve prepared from known concentrations of this compound.

-

Calculate the solubility in mg/mL or µg/mL.

-

Stability Assessment: Unveiling Degradation Pathways

Stability studies are crucial for determining the shelf-life of a drug substance and identifying potential degradation products that could impact efficacy or safety. A forced degradation study is an essential first step.

Forced Degradation (Stress Testing)

The objective of forced degradation is to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Time Points:

-

Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot and neutralize it if necessary (for acid and base hydrolysis samples).

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

For significant degradants, use LC-MS to obtain mass information for structural elucidation.

-

Long-Term Stability Studies

Once the degradation profile is understood, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

References

The Synthetic Keystone: A Technical Guide to the Reactivity and Functional Group Interplay of 4-Chloro-7-methoxyquinoline-3-carbonitrile

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-chloro-7-methoxyquinoline-3-carbonitrile, a pivotal intermediate in contemporary medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor, Bosutinib. We will dissect the molecule's architecture, exploring the nuanced reactivity conferred by its distinct functional groups: the quinoline core, the C4-chloro leaving group, the C7-methoxy activating group, and the C3-nitrile directing group. This document moves beyond a simple recitation of reactions to provide a causal understanding of the molecule's chemical behavior, supported by mechanistic insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The quinoline scaffold is a well-established "privileged structure" in drug discovery, forming the foundation of numerous therapeutic agents.[1] Within this class, this compound has emerged as a highly valuable and versatile building block. Its significance is underscored by its role as a key precursor in the synthesis of Bosutinib, a drug for treating chronic myelogenous leukemia (CML).[2][3] The strategic placement of its functional groups creates a unique electronic landscape that dictates its reactivity and makes it an ideal substrate for constructing complex molecular architectures. Understanding the interplay of these groups is paramount for optimizing existing synthetic routes and for the rational design of new derivatives with potential therapeutic applications.[4]

Molecular Architecture and Functional Group Analysis

The reactivity of this compound is a direct consequence of the electronic contributions of its constituent functional groups. Each group plays a distinct and often synergistic role in influencing the molecule's behavior in chemical transformations.

-

The Quinoline Core: As a heterocyclic aromatic system, the quinoline ring is inherently electron-deficient, particularly in the pyridine ring. This property is fundamental to its susceptibility to nucleophilic attack.

-

The C4-Chloro Group: Positioned on the electron-deficient pyridine ring, the chlorine atom at the C4 position is an excellent leaving group. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, making it the primary site for nucleophilic aromatic substitution (SNAr).[3]

-

The C7-Methoxy Group: Located on the benzene ring, the methoxy group is a strong electron-donating group. Through resonance, it increases the electron density of the benzene portion of the quinoline ring. This electronic contribution can influence the overall reactivity and regioselectivity of certain reactions.

-

The C3-Nitrile Group: The carbonitrile (cyano) group at the C3 position is a potent electron-withdrawing group. Its presence significantly enhances the electrophilic character of the C4 position, further activating the chloro group for nucleophilic displacement. This activation is crucial for the high reactivity of the molecule in SNAr reactions.

The collective electronic effects of these functional groups render the C4 position highly susceptible to nucleophilic attack, making SNAr the most prominent and synthetically useful reaction for this molecule.

Chemical Reactivity and Key Transformations

The unique electronic arrangement of this compound makes it amenable to a variety of chemical transformations, primarily centered around the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

The paramount reactivity of this molecule is its participation in SNAr reactions at the C4 position. The strong activation by the quinoline nitrogen and the C3-nitrile group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Typical Nucleophiles and Reaction Conditions:

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Amines (e.g., anilines) | Acetonitrile, HCl in Isopropyl alcohol, 75-80°C | 4-Aminoquinolines | [3] |

| Alcohols | NaH, Alcohol | 4-Alkoxyquinolines | [5] |

| Thiols | NaH, Thiol | 4-Thioetherquinolines | [5] |

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the chloro group at C4 can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents at the C4 position.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond to form a palladium(II) complex.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A Key Bosutinib Precursor)

This protocol details a crucial SNAr reaction in the synthesis of Bosutinib.[3]

Materials:

-

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

-

2,4-dichloro-5-methoxyaniline

-

Acetonitrile

-

Hydrochloric acid in Isopropyl alcohol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.15 eq).[3]

-

Stir the mixture at room temperature.

-

Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.[3]

-

Heat the reaction mixture to 75-80°C and monitor the progress by Thin Layer Chromatography (TLC).[3]

-

After completion (typically 2-3 hours), cool the reaction mixture to room temperature.[3]

-

Filter the resulting solid and wash with cold acetonitrile.[3]

-

Dry the solid under vacuum to obtain the desired product.[3]

Expected Yield: ~88%[3]

Caption: Experimental workflow for the synthesis of a key Bosutinib precursor.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the well-defined and predictable reactivity of its functional groups. The highly activated C4-chloro group serves as a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights provided in this guide aim to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this key intermediate in the synthesis of novel and potent therapeutic agents. A thorough understanding of its chemical reactivity is essential for the continued innovation and advancement in the synthesis of quinoline-based pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]

The Lynchpin of Kinase Inhibitor Synthesis: A Technical Guide to the Mechanistic Role of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Foreword: Beyond the Reagent Bottle

In the intricate tapestry of modern pharmaceutical synthesis, certain molecules emerge not as the final therapeutic agent, but as pivotal intermediates—the unsung heroes that enable the efficient and precise construction of complex bioactive compounds. 4-Chloro-7-methoxyquinoline-3-carbonitrile stands as a prime example of such a cornerstone. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of why this particular quinoline derivative is a favored intermediate for researchers and drug development professionals, particularly in the synthesis of potent kinase inhibitors. We will dissect its reactivity, explore its synthetic applications with a focus on causality, and provide actionable protocols for its effective utilization.

Molecular Architecture and Inherent Reactivity

The efficacy of this compound as a synthetic intermediate is a direct consequence of its unique molecular architecture. The quinoline core, a bicyclic aromatic heterocycle, is adorned with three key functional groups that dictate its reactivity: a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile (cyano) group at the 3-position.[1]

| Property | Value | Source |

| Molecular Formula | C11H7ClN2O | [2] |

| Molecular Weight | 218.64 g/mol | [2] |

| Appearance | White to off-white powder | |

| CAS Number | 73387-74-3 | [2] |

The strategic placement of these groups creates a molecule with distinct reactive sites, allowing for sequential and regioselective modifications.

The Vulnerable 4-Position: A Gateway for Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is the most significant reactive handle on the molecule. Its presence on the electron-deficient quinoline ring system makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This is the primary mechanism through which the quinoline core is coupled to various amine-containing fragments, a common feature in many kinase inhibitors.

The electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring and the carbonitrile group at the 3-position further activates the 4-position towards nucleophilic attack. This inherent electronic property is the lynchpin of its utility.

The Modulatory Methoxy and Nitrile Groups

The methoxy group at the 7-position and the carbonitrile group at the 3-position are not mere spectators. The methoxy group, being an electron-donating group, can influence the overall electron density of the quinoline ring system, thereby modulating the reactivity at other positions. The carbonitrile group, a strong electron-withdrawing group, plays a crucial role in activating the 4-position for SNAr and can also serve as a precursor for other functional groups, such as amides or carboxylic acids, through hydrolysis.

Mechanism of Action as an Intermediate in Kinase Inhibitor Synthesis

The primary "mechanism of action" of this compound as an intermediate is its role as an electrophilic scaffold for the construction of the core structure of numerous kinase inhibitors.[3] A prominent example is its application in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1]

Core Synthesis Pathway: A Step-by-Step Mechanistic Breakdown

The synthesis of kinase inhibitors utilizing this intermediate typically follows a convergent approach, where the quinoline core is assembled and then coupled with other key fragments.

Caption: Synthetic workflow from starting materials to a kinase inhibitor precursor.

Step 1: Synthesis of the 4-Hydroxy Precursor

The synthesis of this compound often begins with the construction of its precursor, 4-hydroxy-7-methoxyquinoline-3-carbonitrile.[4] This is typically achieved through a cyclization reaction involving appropriately substituted anilines and a three-carbon component.

Step 2: Chlorination – Activating the Scaffold

The crucial activation step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This is a critical transformation as the hydroxyl group is a poor leaving group, while the chloro group is an excellent one for the subsequent SNAr reaction.

Experimental Protocol: Chlorination of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Objective: To synthesize this compound from its 4-hydroxy precursor.

Materials:

-

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or other suitable high-boiling inert solvent

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 4-hydroxy-7-methoxyquinoline-3-carbonitrile in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature. The choice of chlorinating agent is critical; phosphorus oxychloride is often preferred for its high reactivity in this transformation.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed with caution due to the exothermic reaction of excess chlorinating agent with water.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality in Protocol Design:

-

Solvent Choice: Toluene is a common choice due to its inert nature and high boiling point, which allows for the necessary reaction temperature to be reached.

-

Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the chlorinating agent, which is a more reactive electrophile.

-

Workup Procedure: The careful quenching and neutralization steps are essential for safety and to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Step 3: Nucleophilic Aromatic Substitution (SNAr) – The Key Coupling Reaction

This is the cornerstone reaction where this compound fulfills its role as a key intermediate. The electron-deficient nature of the quinoline ring, exacerbated by the nitrogen atom and the nitrile group, facilitates the attack of a nucleophilic amine at the 4-position, leading to the displacement of the chloride ion.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The versatility of this compound is underscored by its use in the synthesis of several important kinase inhibitors.

| Drug/Candidate | Therapeutic Target(s) | Role of the Intermediate |

| Bosutinib | BCR-ABL, Src family kinases | Core scaffold for coupling with 2,4-dichloro-5-methoxyaniline.[1][5] |

| Cabozantinib | MET, VEGFR2, RET | A structurally related intermediate, 4-chloro-6,7-dimethoxyquinoline, is used, highlighting the broader utility of this class of compounds.[6][7] |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | A related intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, serves as the core.[8][9][10] |

| WXFL-152 | VEGFR2, FGFRs, PDGFRβ | Utilizes a 4-oxyquinoline derivative, demonstrating the adaptability of the core structure.[11] |

The structural similarity between these inhibitors and the common synthetic precursor underscores the efficiency of using a pre-functionalized and activated core like this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in multi-step syntheses. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence and connectivity of the various functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the nitrile (C≡N) stretch.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in streamlining the synthesis of complex, life-saving pharmaceuticals. Its pre-activated nature for nucleophilic aromatic substitution, coupled with the modulatory effects of its other functional groups, makes it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its reactivity and the mechanistic principles governing its use is essential for leveraging its full potential in the ongoing quest for novel therapeutics.

References

- 1. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 2. This compound - CAS:73387-74-3 - Abovchem [abovchem.com]

- 3. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 9. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: Strategic Role of 4-Chloro-7-methoxyquinoline-3-carbonitrile in Modern Kinase Inhibitor Synthesis

A Technical Guide for Drug Development Professionals

Executive Summary: The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, the 4-anilinoquinoline-3-carbonitrile framework has emerged as a particularly potent and versatile template for the development of ATP-competitive kinase inhibitors. This guide elucidates the critical role of a key synthetic intermediate, 4-Chloro-7-methoxyquinoline-3-carbonitrile , as a foundational building block for synthesizing a diverse range of kinase inhibitors targeting critical oncology pathways, including EGFR, HER-2, Src, and MEK. We will dissect the synthetic logic, provide detailed protocols, and explore the structure-activity relationships that make this intermediate an indispensable tool in the drug discovery arsenal.

Introduction: The Rise of the Quinoline-3-carbonitrile Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline ring system is a prominent structural unit in a vast number of biologically active compounds.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with early successes like the 4-anilinoquinazoline, Gefitinib, validating the approach of targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

A pivotal innovation in this field came from the bioisosteric replacement of the N3 atom in the quinazoline ring with a carbon atom bearing a potent electron-withdrawing group—the nitrile (C≡N).[3][4] This modification led to the creation of the 4-anilinoquinoline-3-carbonitrile scaffold. This structural tweak was not merely incidental; modeling studies suggested that the nitrile group could effectively mimic the hydrogen bonding interactions of the original nitrogen atom, while altering the electronic properties of the core structure to enhance binding affinity and modulate kinase selectivity.[3][4] This discovery paved the way for a new generation of inhibitors with distinct pharmacological profiles.

The Strategic Intermediate: this compound

The power of the 4-anilinoquinoline-3-carbonitrile scaffold lies in its modular synthesis, which hinges on a highly reactive and versatile intermediate: This compound .

-

Chemical Reactivity: The molecule's utility is dominated by the chemistry of the C4 position. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing effects of both the adjacent nitrile group at C3 and the ring nitrogen at N1. This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , which is the cornerstone reaction for installing the diverse aniline side chains that ultimately determine the final compound's target kinase specificity.

-

Structural Significance of Substituents:

-

3-Carbonitrile: As mentioned, this group is crucial for ATP-competitive binding within the kinase hinge region. Its strong electron-withdrawing nature is key to activating the C4 position for the SNAr reaction.

-

7-Methoxy Group: The methoxy group at the C7 position is a common feature in many potent inhibitors derived from this scaffold. It can serve multiple roles, including forming key hydrogen bonds in the kinase active site and improving the physicochemical properties of the final molecule, such as solubility and metabolic stability.

-

Core Synthetic Pathway and Diversification

The synthesis of a vast library of kinase inhibitors from this intermediate follows a reliable and scalable two-stage logic: creation of the activated core, followed by diversification.

Stage 1: Synthesis of the 4-Chloroquinoline Intermediate

The common route to this compound begins with a substituted aniline, which undergoes condensation and thermal cyclization to form the foundational 4-hydroxyquinoline ring system.[6] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), efficiently converts the 4-hydroxy group into the highly reactive 4-chloro group, yielding the desired intermediate.[6]

Stage 2: The Key SNAr Diversification Reaction

This is the central value-adding step. The 4-chloro intermediate is reacted with a selected substituted aniline. The nucleophilic amine of the aniline attacks the electron-deficient C4 position of the quinoline, displacing the chloride ion and forging the critical C4-anilino bond. This reaction is typically carried out in a suitable solvent like isopropanol or DMF, often under acidic conditions or heated to drive the reaction to completion.[7] The choice of aniline is the primary determinant of the resulting inhibitor's biological activity.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benthamscience.com [benthamscience.com]

- 4. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early Synthetic Routes for Quinoline-3-carbonitrile Derivatives

Introduction: The Enduring Significance of the Quinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry and materials science.[1] Among its many derivatives, the quinoline-3-carbonitrile scaffold holds a position of particular importance. The nitrile group at the 3-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations to access a diverse range of functionalized quinolines. Furthermore, this moiety is a key pharmacophore in numerous biologically active molecules, contributing to their therapeutic effects. This technical guide provides an in-depth exploration of the foundational, early synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings and practical execution of these seminal reactions.

The Friedländer Annulation: A Cornerstone in Quinoline-3-carbonitrile Synthesis

The Friedländer synthesis, first reported in 1882, is a powerful and straightforward method for constructing the quinoline core.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester.[3][4] For the specific synthesis of quinoline-3-carbonitrile derivatives, a β-ketonitrile or a compound with an activated cyanomethylene group is the key reagent.

Causality in Experimental Design: The Role of the β-Ketonitrile

The choice of a β-ketonitrile, such as cyanoacetone or benzoylacetonitrile, is pivotal. The α-methylene group, activated by both the ketone and the nitrile, is sufficiently acidic to readily undergo condensation with the carbonyl group of the 2-aminoaryl aldehyde or ketone. The nitrile group is then carried through the cyclization and dehydration steps to be positioned at the 3-position of the final quinoline product.

Mechanistic Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are plausible depending on the reaction conditions.[2]

-

Aldol Condensation First: The reaction initiates with an aldol-type condensation between the enolate of the β-ketonitrile and the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the ketone, followed by a final dehydration step, yields the quinoline-3-carbonitrile.

-

Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl group of the β-ketonitrile. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.

Caption: Mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile

This protocol describes the synthesis of a representative quinoline-3-carbonitrile derivative via the Friedländer annulation.

Materials:

-

2-Aminobenzophenone

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain 2-amino-4-phenylquinoline-3-carbonitrile.

The Combes Synthesis: An Acid-Catalyzed Route

The Combes quinoline synthesis offers an alternative, acid-catalyzed approach to quinolines.[5] This method involves the condensation of an aniline with a β-diketone.[1][5] To adapt this synthesis for quinoline-3-carbonitriles, a β-ketonitrile can be employed in place of the β-diketone.

Mechanistic Considerations

The reaction is initiated by the formation of an enamine from the aniline and the β-ketonitrile.[1] Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aniline ring. Subsequent dehydration and aromatization lead to the formation of the quinoline-3-carbonitrile.

Caption: Workflow of the Combes synthesis for quinoline-3-carbonitriles.

Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles.[6] A modification of this approach provides a direct route to 4-aminoquinoline-3-carbonitriles.[6] This method relies on the synthesis of a 2-(cyanoalkylamino)benzonitrile intermediate, which then undergoes an intramolecular Thorpe-Ziegler cyclization.

Synthetic Strategy and Mechanism

The synthesis begins with the N-alkylation of an anthranilonitrile (2-aminobenzonitrile) with a haloalkanenitrile (e.g., 3-bromopropanenitrile) to form the 2-(cyanoalkylamino)benzonitrile precursor.[6] Treatment of this intermediate with a strong base (e.g., tert-butyllithium) initiates the intramolecular cyclization. The base deprotonates the α-carbon to one of the nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group. Tautomerization of the resulting imine affords the stable 4-aminoquinoline-3-carbonitrile.

Experimental Protocol: Synthesis of 4-Aminoquinoline-3-carbonitrile

This protocol outlines the synthesis of the parent 4-aminoquinoline-3-carbonitrile via a Thorpe-Ziegler type cyclization.[6]

Step 1: Synthesis of 2-(2-Cyanoethylamino)benzonitrile

-

To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes, then add 3-bromopropanenitrile (1.0 eq) dropwise.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-cyanoethylamino)benzonitrile.

Step 2: Thorpe-Ziegler Cyclization

-

Dissolve 2-(2-cyanoethylamino)benzonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add tert-butyllithium (1.1 eq) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to afford 4-aminoquinoline-3-carbonitrile.

From Gould-Jacobs Products: An Indirect Route

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, often with a carboxylate group at the 3-position.[7] While not a direct route to quinoline-3-carbonitriles, the products of the Gould-Jacobs reaction can serve as valuable intermediates.

Conversion of 3-Carboxylic Acids to 3-Carbonitriles

An early and reliable method for the conversion of a carboxylic acid to a nitrile involves a two-step process:

-

Amide Formation: The quinoline-3-carboxylic acid is first converted to the corresponding primary amide. This can be achieved by treating the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, which is then reacted with ammonia.

-

Dehydration of the Amide: The resulting quinoline-3-carboxamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

Summary of Early Synthetic Routes

| Synthetic Route | Key Reactants | Key Intermediates | Product Type |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + β-Ketonitrile | Aldol adduct or Schiff base | Quinoline-3-carbonitrile |

| Combes Synthesis | Aniline + β-Ketonitrile | Enamine | Quinoline-3-carbonitrile |

| Thorpe-Ziegler Cyclization | 2-(Cyanoalkylamino)benzonitrile | Nitrile-stabilized carbanion | 4-Aminoquinoline-3-carbonitrile |

| Gould-Jacobs (Indirect) | Aniline + Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid | 4-Hydroxyquinoline-3-carbonitrile (after conversion) |

Conclusion

The early synthetic routes to quinoline-3-carbonitrile derivatives, such as the Friedländer annulation, Combes synthesis, and Thorpe-Ziegler cyclization, represent foundational pillars of heterocyclic chemistry. These methods, while developed decades ago, continue to be relevant due to their reliability and the accessibility of their starting materials. Understanding the mechanistic nuances and practical considerations of these classical reactions provides researchers with a powerful toolkit for the synthesis of this important class of compounds, paving the way for further discoveries in drug development and materials science.

References

- 1. iipseries.org [iipseries.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. du.edu.eg [du.edu.eg]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile from 3-Methoxyaniline: An Application Note and Protocol

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and drug development. The synthetic strategy commences with the readily available starting material, 3-methoxyaniline, and proceeds through a multi-step sequence involving a Gould-Jacobs-type reaction, followed by chlorination. This document is intended for researchers, medicinal chemists, and professionals in the field of organic synthesis.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors used in oncology. The strategic placement of the chloro, methoxy, and carbonitrile functionalities allows for diverse downstream chemical modifications.

The synthetic approach detailed herein is designed for efficiency, scalability, and high purity of the final product. The overall transformation is a two-stage process:

-

Stage 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This stage employs a modified Gould-Jacobs reaction, a classic and reliable method for constructing the quinoline ring system from an aniline precursor.[1]

-

Stage 2: Chlorination of the 4-oxoquinoline. The intermediate from Stage 1 is then subjected to chlorination to yield the final target molecule.

This guide will provide a detailed, step-by-step protocol for each stage, including insights into the underlying reaction mechanisms and practical considerations for successful execution.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from 3-methoxyaniline and culminating in the formation of this compound.

Caption: Overall synthetic workflow for this compound.

PART 1: Detailed Experimental Protocols

Stage 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This stage involves the condensation of 3-methoxyaniline with a suitable three-carbon electrophile, followed by a thermal cyclization to construct the quinoline core. A common and effective approach utilizes a derivative of malonic acid.

Reaction Mechanism Insight: The Gould-Jacobs reaction proceeds via an initial Michael-type addition of the aniline to an electron-deficient alkene, followed by elimination to form an enamine intermediate.[1] Subsequent high-temperature intramolecular cyclization, driven by the formation of a stable aromatic system, yields the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form.[1]

Protocol 1.1: Condensation of 3-Methoxyaniline

-

Reagents and Materials:

-

Procedure:

-

To a solution of 3-methoxyaniline (1.0 eq) in the chosen solvent, add diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

-

Protocol 1.2: Thermal Cyclization

-

Reagents and Materials:

-

Procedure:

-

Suspend the crude intermediate in Dowtherm A.

-

Heat the mixture to a high temperature (typically 220-250 °C) and maintain for 1.5-2 hours.[3]

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with a non-polar solvent like hexane or cyclohexane to further precipitate the product.

-

Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum to yield 7-methoxy-1H-quinolin-4-one.

-

Protocol 1.3: Introduction of the Carbonitrile Group (Alternative Route)

An alternative and more direct approach to the 3-carbonitrile derivative involves a one-pot reaction of the aniline with a reagent that already contains the nitrile functionality.

-

Reagents and Materials:

-

3-Methoxyaniline

-

Ethyl (ethoxymethylene)cyanoacetate

-

High-boiling point solvent (e.g., Dowtherm A)

-

-

Procedure:

-

Combine 3-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in a suitable reaction vessel.

-

Heat the mixture in a high-boiling solvent to facilitate both the initial condensation and subsequent cyclization in a single step.

-

The workup and purification would be similar to Protocol 1.2.

-

Stage 2: Chlorination of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

The conversion of the 4-oxo group to a 4-chloro group is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Mechanism Insight: The mechanism involves the activation of the 4-oxo group by the chlorinating agent, forming a reactive intermediate that is then susceptible to nucleophilic attack by a chloride ion.

Protocol 2.1: Chlorination with Phosphorus Oxychloride

-

Reagents and Materials:

-

7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Optional: A high-boiling point solvent like toluene or N,N-dimethylformamide (DMF).

-

Reaction flask with a reflux condenser and protection from atmospheric moisture.

-

-

Procedure:

-

Suspend the 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (or a solution in a suitable solvent).

-

Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-4 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as aqueous sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain this compound.

-

Data Summary Table

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1.1 | 3-Methoxyaniline | Diethyl (ethoxymethylene)malonate | Ethanol | 70-80 | 1-2 | >90 (crude) |

| 1.2 | Condensation Product | - | Dowtherm A | 220-250 | 1.5-2 | 50-70 |

| 2.1 | 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | POCl₃ | Toluene (optional) | 100-110 | 2-4 | 70-90 |

Visualization of the Reaction Mechanism

A simplified representation of the key cyclization step highlights the intramolecular reaction that forms the quinoline ring.

Caption: Key thermal cyclization step in the Gould-Jacobs reaction.

Troubleshooting and Expert Insights

-

Purity of Starting Materials: The purity of 3-methoxyaniline is crucial for the success of the initial condensation. It is advisable to use freshly distilled or high-purity aniline.

-

High-Temperature Cyclization: The thermal cyclization step is often the most challenging. The use of a high-boiling, inert solvent is essential to reach the required temperature for efficient ring closure. Incomplete cyclization can be addressed by extending the reaction time or slightly increasing the temperature.

-

Chlorination Workup: The quenching of POCl₃ is highly exothermic and requires careful handling. Slow addition to ice and efficient cooling are paramount to ensure safety and prevent degradation of the product.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity.

Conclusion